5-Chloro-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a chloro group, a hydroxyl group, and a phenylsulfamoyl group attached to a benzamide core.
Preparation Methods
The synthesis of 5-Chloro-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and aniline.
Formation of Benzamide: The 5-chloro-2-hydroxybenzoic acid is reacted with aniline in the presence of a coupling agent such as carbodiimide to form 5-chloro-2-hydroxy-N-phenylbenzamide.
Introduction of Phenylsulfamoyl Group: The benzamide derivative is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfamoyl group, resulting in the final product.
Chemical Reactions Analysis
5-Chloro-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the compound into its corresponding amine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form hydrazones and oximes.
Scientific Research Applications
5-Chloro-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide has several scientific research applications :
Pharmaceuticals: The compound has shown potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus and isoniazid-resistant mycobacteria.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide involves its interaction with biological targets . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial and anticancer effects.
Comparison with Similar Compounds
5-Chloro-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide can be compared with other similar compounds such as :
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the phenylsulfamoyl group, which may result in different biological activities.
5-Chloro-2-hydroxy-N-(4-sulfamoylphenyl)benzamide: Contains a sulfamoyl group attached to a different position on the phenyl ring, leading to variations in its chemical and biological properties.
2-Hydroxy-N-phenylbenzamide: Lacks both the chloro and phenylsulfamoyl groups, which significantly alters its reactivity and applications.
Properties
CAS No. |
62547-19-7 |
---|---|
Molecular Formula |
C19H15ClN2O4S |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C19H15ClN2O4S/c20-13-11-16(19(24)21-14-7-3-1-4-8-14)18(23)17(12-13)27(25,26)22-15-9-5-2-6-10-15/h1-12,22-23H,(H,21,24) |
InChI Key |
RXBHPAHWNQMDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)S(=O)(=O)NC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.